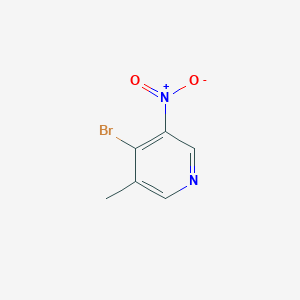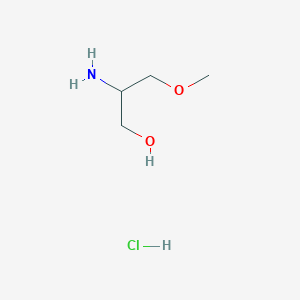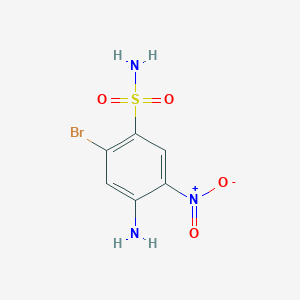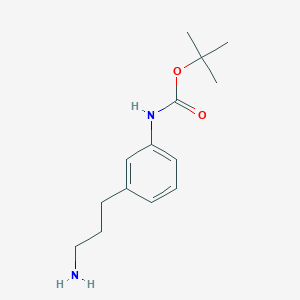
4-bromo-3-methyl-5-nitroPyridine
Overview
Description
4-bromo-3-methyl-5-nitroPyridine is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of this compound includes 11 heavy atoms . The InChI code for this compound is InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5 (6 (4)7)9 (10)11/h2-3H,1H3 . The Canonical SMILES for this compound is CC1=CN=CC (=C1Br) [N+] (=O) [O-] .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.02 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are 215.95344 g/mol . The Topological Polar Surface Area of the compound is 58.7 Ų .Scientific Research Applications
Vibrational Spectral Studies and Molecular Analysis
4-bromo-3-methyl-5-nitroPyridine and its derivatives have been studied for their conformational stability and vibrational properties. These studies, typically using Density Functional Theory (DFT), provide insights into molecular stability, bond strength, and charge transfer processes within the molecules. Such analyses help in understanding the size, shape, charge density distribution, and site of chemical reactivity of the molecules (Balachandran, Lakshmi, & Janaki, 2012).
Synthesis and Transformation Studies
Research has been conducted on the synthesis and transformation of derivatives of this compound. This includes studies on azaphenoxazine derivatives, where various reactions and condensations were analyzed to understand their chemical behavior and potential applications in different fields, such as pharmaceuticals (Takahashi & Yoneda, 1958).
Large Scale Production Techniques
There has been research into optimizing the large-scale production of compounds like 5-Bromo-2-nitropyridine, derived from similar pyridine compounds. This includes studies on improving conversion rates, reducing impurities, and establishing safe and reproducible protocols for industrial-scale synthesis (Agosti et al., 2017).
Nucleophilic Substitution Reactions
The behavior of this compound under various conditions, such as reactions with amines, has been a subject of study. These studies contribute to understanding the mechanistic aspects of nucleophilic substitution reactions, including unexpected products and nitro-group migration (Yao, Blake, & Yang, 2005).
Spectroscopy and Crystallography
There's significant research in understanding the crystal structures and vibrational characteristics of compounds similar to this compound. This includes studies using techniques like FT-Raman and FT-IR spectroscopy, which are crucial for identifying molecular and crystal structures (Bryndal et al., 2012).
Computational Chemistry and Docking Studies
Computational calculations and docking studies are also a significant area of research for these compounds. These studies include understanding the molecular structure, electronic properties, and potential biological interactions of the compound, thereby highlighting its possible applications in fields like pharmacology and materials science (Abraham, Prasana, & Muthu, 2017).
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is a promising area of research . The application of these methodologies could provide a privileged pyridine scaffold containing biologically relevant molecules .
Mechanism of Action
Target of Action
Nitropyridines are generally known to interact with various biological targets due to their electron-deficient aromatic nature .
Mode of Action
Nitropyridines are known to undergo a [1,5] sigmatropic shift, where the nitro group migrates from one position to another on the pyridine ring . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines are often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-bromo-3-methyl-5-nitropyridine could potentially be involved in similar biochemical pathways.
Result of Action
The compound’s potential involvement in sm cross-coupling reactions suggests it could play a role in the formation of carbon–carbon bonds, which are fundamental to many biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in SM cross-coupling reactions is known to be influenced by factors such as temperature and the presence of other reactants .
Properties
IUPAC Name |
4-bromo-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINRJXWIYCCBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179677-09-9 | |
| Record name | 4-bromo-3-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)

![8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL](/img/structure/B1379390.png)



